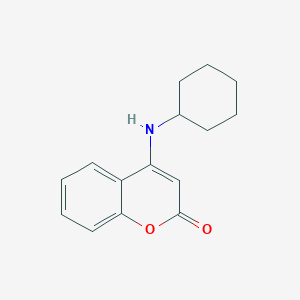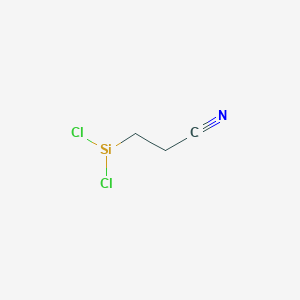amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide, also known as UMB 425, is a synthetic compound that has been extensively studied for its potential use in medical research. This compound belongs to the class of phenethylamines and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in the treatment of Parkinson's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects:
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have antioxidant properties, which may explain its potential use as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to handle and store. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425. One area of research could focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research could focus on its potential use as a neuroprotective agent. Additionally, further research could be conducted to better understand its mechanism of action and its effects in vivo.
Synthesemethoden
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and subsequent reduction with sodium borohydride. The resulting product is then reacted with 4-methoxybenzoyl chloride to obtain 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425.
Wissenschaftliche Forschungsanwendungen
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has been extensively studied for its potential use in medical research. It has been found to have a wide range of applications, including in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-methoxyphenyl)propanamide 425 has also been found to have potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C21H28N2O4 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-5-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-6-8-18(25-2)9-7-17/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
CGSXEKJCYSHTHM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)